molecular formula C11H17N3O4S B2644920 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid CAS No. 2230799-73-0

5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2644920
CAS No.: 2230799-73-0
M. Wt: 287.33
InChI Key: UXDCLUIRODGXRY-UHFFFAOYSA-N
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Description

This compound is a functionalized 1,3-thiazole derivative featuring:

  • A carboxylic acid group at position 4, enabling hydrogen bonding and ionic interactions.
  • An amino group at position 5, which can participate in nucleophilic reactions or serve as a hydrogen bond donor.
  • A tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at position 2, providing steric bulk and chemical stability during synthetic processes .

The Boc group is a widely used protective moiety for amines, preventing unwanted side reactions while retaining solubility in organic solvents.

Properties

IUPAC Name

5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-5(13-10(17)18-11(2,3)4)8-14-6(9(15)16)7(12)19-8/h5H,12H2,1-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDCLUIRODGXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(S1)N)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The Boc protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The Boc protection step is crucial for maintaining the stability of the amino group during subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Substitution Reactions: Various nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Thiazole derivatives, including 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid, have been explored for their potential anticancer properties. Research indicates that thiazole compounds can inhibit specific cancer cell lines by targeting mitotic processes. For instance, studies have shown that modifications to thiazole structures can lead to compounds with enhanced potency against cancer cells with amplified centrosomes, which is crucial for inducing multipolar mitotic spindles and subsequent cell death .

Inhibition of Kinesins : The compound has been studied as a potential inhibitor of kinesins, particularly HSET (KIFC1), which plays a role in the survival of cancer cells by facilitating proper spindle formation during cell division. The ability to inhibit this protein can lead to the development of novel anticancer therapies .

Organic Synthesis

Building Block in Synthesis : this compound serves as an important intermediate in the synthesis of various biologically active molecules. Its structure allows for further functionalization, making it a versatile building block in organic synthesis. For example, it can be used to synthesize more complex thiazole derivatives or other heterocycles that exhibit biological activity .

Fluorescent Probes Development : The compound's structure has been utilized in the design of fluorescent probes for biological imaging. By attaching suitable moieties to the thiazole core, researchers can create probes that selectively bind to biological targets, enabling visualization and tracking within cellular environments .

Pharmaceutical Applications

Drug Development : The compound's potential as a therapeutic agent is being explored in various drug development programs. Its ability to modulate biological pathways makes it a candidate for treating diseases beyond cancer, including inflammatory conditions and metabolic disorders. The versatility of its chemical structure allows for modifications that can enhance efficacy and reduce side effects .

Formulation Studies : Research into the formulation of this compound has been undertaken to evaluate its stability and solubility profiles. Such studies are critical for ensuring that the compound can be effectively delivered in therapeutic settings. Investigations into its pharmacokinetics and pharmacodynamics are ongoing to better understand its behavior in biological systems .

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryAnticancer activity through inhibition of HSET; targeting mitotic processes
Organic SynthesisVersatile building block for synthesizing biologically active molecules
Pharmaceutical ApplicationsPotential drug development; formulation studies for stability and solubility

Case Studies

  • Anticancer Activity Investigation :
    • A study demonstrated that derivatives of thiazole exhibited potent inhibition of cancer cell proliferation by interfering with mitotic spindle formation. The specific role of this compound was highlighted as a key component in developing these inhibitors .
  • Synthesis of Fluorescent Probes :
    • Researchers utilized the thiazole backbone to develop fluorescent probes capable of binding to specific cellular targets. These probes were tested in live-cell imaging experiments, showcasing their utility in tracking cellular processes in real-time .
  • Pharmacokinetic Studies :
    • Initial pharmacokinetic studies indicated favorable absorption characteristics for this compound when formulated appropriately. This research is crucial for advancing the compound toward clinical trials .

Mechanism of Action

The mechanism of action of 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability during synthesis, and its removal exposes the amino group, which can then interact with various biological molecules. The thiazole ring may also play a role in binding to specific enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Molecular Formula Key Substituents Functional Implications Reference
Target Compound : 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid C₁₁H₁₆N₃O₅S - Carboxylic acid (C4)
- Amino (C5)
- Boc-aminoethyl (C2)
High polarity due to carboxylic acid; Boc group enhances stability during synthesis.
2-((tert-Butoxycarbonyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₀H₁₃N₂O₅S - Carboxylic acid (C5)
- Boc-amino (C2)
- Methyl (C4)
Methyl group increases lipophilicity; shorter chain at C2 reduces steric hindrance.
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate C₁₂H₁₉N₃O₄S - Ethyl ester (C4)
- Boc-aminomethyl (C2)
Ester group improves cell membrane permeability but requires hydrolysis for bioactivity.
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide C₂₀H₁₈N₃O₄S₂ - Carboxamide (C5)
- Methoxyphenyl (C3)
- Thioxo group
Thioxo group enhances π-stacking; carboxamide reduces acidity compared to carboxylic acid.

Physicochemical and Reactivity Comparisons

  • Solubility : The target compound’s carboxylic acid group (pKa ~2-3) confers higher aqueous solubility at physiological pH compared to ester derivatives (e.g., ethyl ester in ) or carboxamides (e.g., ).
  • Synthetic Utility : The Boc group in the target compound and analogues (e.g., ) facilitates selective deprotection under acidic conditions, enabling modular synthesis of peptide-like structures.

Biological Activity

5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Thiazoles often serve as essential scaffolds in drug design, particularly in developing antimicrobial and anticancer agents. The presence of the amino group and carboxylic acid moiety enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that 2-amino-1,3-thiazole derivatives possess significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range around 25 μg/mL, demonstrating their effectiveness against pathogenic microorganisms.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget MicroorganismMIC (μg/mL)
2-Amino-1,3-thiazoleS. aureus25
2-Amino-1,3-thiazoleE. coli31.25
Novel derivativeA. niger32.6

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds containing the thiazole ring have shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that certain thiazole derivatives exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
Compound AU251 (glioblastoma)< 10
Compound BWM793 (melanoma)< 20
Compound CHepG-2 (liver carcinoma)< 30

The mechanism by which these thiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, the compound may inhibit key enzymes or disrupt cellular pathways essential for cancer cell proliferation or microbial survival . Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the thiazole ring can significantly enhance activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial properties against clinical isolates of bacteria and fungi. The results indicated that certain modifications led to enhanced activity, particularly against resistant strains .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The findings demonstrated that compounds with specific substituents showed promising activity, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid, and how can purity be optimized?

Methodology :

  • Stepwise Synthesis : Begin with coupling the Boc-protected aminoethyl group to the thiazole core via carbodiimide-mediated reactions (e.g., EDC/HOBt), followed by carboxylation at the 4-position using CO₂ or a carboxylic acid precursor under basic conditions .
  • Purification : Use column chromatography with silica gel (eluent: gradient of ethyl acetate/hexane) to isolate intermediates. Final purification via recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Quality Control : Monitor reactions by TLC and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can the structure of this compound be unambiguously characterized?

Methodology :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Dissolve in deuterated DMSO to observe Boc-protected NH (δ ~1.4 ppm for tert-butyl), thiazole protons (δ ~7-8 ppm), and carboxylic acid protons (exchange broadened) .
    • FTIR : Confirm Boc group (C=O stretch ~1680–1720 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M-H]⁻ ion, ensuring molecular weight matches theoretical values .

Q. What precautions are critical for handling this compound in the lab?

Methodology :

  • Storage : Store at -20°C under inert gas (argon) to prevent Boc-group hydrolysis or carboxylic acid dimerization .
  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water and consult a physician .

Advanced Research Questions

Q. How does the Boc-protected amino group influence the compound’s stability under acidic or basic conditions?

Methodology :

  • Deprotection Studies :
    • Acidic Conditions : Treat with TFA/DCM (1:1 v/v) for 2 hr at 0°C to cleave the Boc group; monitor by TLC. Avoid prolonged exposure to prevent thiazole ring degradation .
    • Basic Conditions : Test stability in pH 7–9 buffers (e.g., phosphate) at 37°C for 24 hr; analyze degradation products via LC-MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under varying temperatures .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, use HEK-293 cells with DMEM + 10% FBS for consistent IC₅₀ measurements .
  • Orthogonal Assays : Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) to confirm target engagement .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the carboxylic acid moiety and target active sites (e.g., kinase ATP pockets). Prioritize derivatives with enhanced hydrogen-bonding networks .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the Boc group in aqueous vs. lipid bilayer environments .

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